CZ415

Descripción

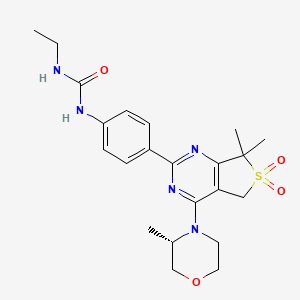

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLPVLBNRGPOHA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429639-50-8 | |

| Record name | (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Target of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea (AZD5153)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, also known as AZD5153, is a potent and selective small molecule inhibitor. This technical guide provides a comprehensive overview of its biological target, mechanism of action, and relevant experimental data. AZD5153 has shown significant preclinical activity, particularly in hematological malignancies and various solid tumors.

Biological Target and Mechanism of Action

The primary biological target of AZD5153 is the Bromodomain and Extra-Terminal (BET) family of proteins , with a particularly high affinity for BRD4 .[1] The BET family, which also includes BRD2, BRD3, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.

AZD5153 is a bivalent BET inhibitor , a key feature that distinguishes it from first-generation BET inhibitors.[1] This means that a single molecule of AZD5153 can simultaneously bind to both of the tandem bromodomains (BD1 and BD2) present in each BET protein. This bivalent binding leads to a significant increase in binding avidity and potency compared to monovalent inhibitors.

The binding of AZD5153 to BRD4 displaces it from chromatin, leading to the disruption of transcriptional programs of key oncogenes, most notably MYC and E2F .[2][3] The downregulation of these oncogenes inhibits cell proliferation and induces apoptosis in cancer cells that are dependent on these transcriptional pathways.

Quantitative Data

The potency and efficacy of AZD5153 have been characterized through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Binding Affinity of AZD5153

| Target | Assay Type | Value | Reference |

| BRD4 | Fluorescence Polarization | Ki = 5 nM | [1] |

Table 2: In Vitro Cellular Potency (IC50) of AZD5153 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Huh7 | Hepatocellular Carcinoma | ~1 | [4] |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~10 | [4] |

| HepG2 | Hepatocellular Carcinoma | Intermediate | [4] |

| SNU-449 | Hepatocellular Carcinoma | Intermediate | [4] |

| SNU-387 | Hepatocellular Carcinoma | Intermediate | [4] |

| Hep3B | Hepatocellular Carcinoma | Intermediate | [4] |

| Wit49 | Wilms Tumor | 0.14 - 2.1 | [2] |

| COG-W-408 | Wilms Tumor | 0.14 - 2.1 | [2] |

| 17.94 | Wilms Tumor | 0.14 - 2.1 | [2] |

| HEK293 | Fetal Kidney (Control) | 4.37 | [2] |

Note: "Intermediate" indicates that the IC50 value falls between the lowest and highest values reported in the study for hepatocellular carcinoma cell lines.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize BET inhibitors like AZD5153.

Fluorescence Polarization (FP) Assay for BRD4 Binding

This assay measures the binding of AZD5153 to the BRD4 bromodomain.

Materials:

-

Recombinant human BRD4 bromodomain protein

-

Fluorescently labeled BET inhibitor probe (e.g., a derivative of JQ1)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)

-

AZD5153

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of AZD5153 in the assay buffer.

-

In each well of the 384-well plate, add the BRD4 protein and the fluorescent probe at optimized concentrations.

-

Add the serially diluted AZD5153 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The data is analyzed by plotting the change in fluorescence polarization against the concentration of AZD5153 to determine the IC50, which can then be used to calculate the Ki value.

AlphaScreen Assay for BRD4 Binding

This is a bead-based proximity assay to measure the inhibition of the interaction between BRD4 and a biotinylated histone peptide.

Materials:

-

Recombinant His-tagged BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

AZD5153

-

384-well ProxiPlates

Procedure:

-

Prepare a serial dilution of AZD5153 in the assay buffer.

-

Add the His-tagged BRD4 protein and the biotinylated histone peptide to the wells of the ProxiPlate.

-

Add the serially diluted AZD5153 or vehicle control to the wells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well under subdued light.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader.

-

The inhibition of the BRD4-histone interaction by AZD5153 results in a decrease in the AlphaScreen signal. The IC50 is determined from the dose-response curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of AZD5153 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

AZD5153

-

96-well, clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cancer cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of AZD5153 in the cell culture medium.

-

Treat the cells with the serially diluted AZD5153 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The IC50 value is calculated from the dose-response curve of cell viability versus AZD5153 concentration.

Visualizations

Signaling Pathway of AZD5153 Action

Caption: Signaling pathway of AZD5153 action.

Experimental Workflow for an AlphaScreen Assay

Caption: Experimental workflow for an AlphaScreen assay.

Logical Relationship of AZD5153's Bivalent Binding

References

- 1. researchgate.net [researchgate.net]

- 2. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supplementary Table 3 from AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies [aacr.figshare.com]

- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Synthesis Pathway of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea

Introduction

(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is a complex heterocyclic molecule with potential applications in medicinal chemistry, likely as a kinase inhibitor, given its structural similarity to other reported PI3K inhibitors. The core of this molecule is a thieno[3,4-d]pyrimidine scaffold, which is a common feature in a variety of biologically active compounds. This guide provides a detailed, step-by-step proposed synthesis for this target molecule, intended for researchers and professionals in the field of drug development and organic synthesis.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final urea functional group can be introduced in the last step from a corresponding aniline precursor. This aniline can be assembled via a Suzuki coupling reaction between a 2-chlorothieno[3,4-d]pyrimidine core and a commercially available aminophenyl boronic acid derivative. The chiral (S)-3-methylmorpholino group can be introduced onto the pyrimidine ring through a nucleophilic aromatic substitution reaction. The key intermediate is the bicyclic 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide. This core can be constructed from a suitably substituted 2-aminothiophene, which in turn can be synthesized using a Gewald-type reaction.

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below.

Synthesis of the Thieno[3,4-d]pyrimidine Core

Step 1: Synthesis of 2-amino-4,4-dimethyl-4,5-dihydrothiophene-3-carbonitrile

This initial step involves a Gewald reaction, a well-established method for the synthesis of substituted 2-aminothiophenes.

-

Reactants: Acetone, malononitrile, and elemental sulfur.

-

Reaction Conditions: A base, such as morpholine or triethylamine, is used to catalyze the reaction in a solvent like ethanol or methanol at room temperature.

-

Protocol: To a stirred solution of acetone and malononitrile in ethanol, elemental sulfur is added, followed by the dropwise addition of a catalytic amount of morpholine. The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 7,7-dimethyl-2,4-dihydroxy-5,7-dihydrothieno[3,4-d]pyrimidine

The 2-aminothiophene derivative is then cyclized to form the pyrimidine ring.

-

Reactants: 2-amino-4,4-dimethyl-4,5-dihydrothiophene-3-carbonitrile and urea.

-

Reaction Conditions: The reaction is typically carried out by heating the reactants at a high temperature (e.g., 180-200 °C) in the absence of a solvent or in a high-boiling solvent like diphenyl ether.

-

Protocol: A mixture of the aminothiophene and urea is heated until a molten mass is formed, which then solidifies upon cooling. The solid is dissolved in an aqueous base (e.g., NaOH), and the product is precipitated by acidification with an acid (e.g., HCl). The precipitate is collected by filtration and washed with water.

Step 3: Synthesis of 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine

The dihydroxy-pyrimidine is converted to the dichloro-pyrimidine, which is a key intermediate for subsequent functionalization.

-

Reactants: 7,7-dimethyl-2,4-dihydroxy-5,7-dihydrothieno[3,4-d]pyrimidine and a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The reaction is performed by refluxing the dihydroxy-pyrimidine in neat POCl₃, often with a catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA).

-

Protocol: The dihydroxy-pyrimidine is suspended in POCl₃, and DIPEA is added. The mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated to give the dichloro-pyrimidine.

Step 4: Oxidation to 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide

The thiophene sulfur is oxidized to a sulfone.

-

Reactants: 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

-

Reaction Conditions: The oxidation is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature.

-

Protocol: To a solution of the dichloro-thienopyrimidine in DCM, a solution of m-CPBA (in excess) in DCM is added dropwise at 0 °C. The reaction is then stirred at room temperature until complete. The reaction mixture is washed with an aqueous solution of sodium bicarbonate and sodium thiosulfate to remove excess oxidant and acid. The organic layer is dried and concentrated to yield the sulfone.

Assembly of the Final Molecule

Step 5: Selective Nucleophilic Aromatic Substitution with (S)-3-methylmorpholine

The more reactive chlorine at the 4-position of the pyrimidine ring is selectively substituted with the chiral amine.

-

Reactants: 2,4-dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide and (S)-3-methylmorpholine.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in an alcohol like isopropanol, often in the presence of a non-nucleophilic base such as DIPEA at elevated temperatures.

-

Protocol: The dichloro-thienopyrimidine sulfone and (S)-3-methylmorpholine are dissolved in isopropanol with DIPEA. The mixture is heated to reflux for several hours. After cooling, the product is isolated by precipitation with water or by extraction and purified by column chromatography.

Step 6: Suzuki Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The remaining chlorine at the 2-position is substituted with the aminophenyl group via a palladium-catalyzed Suzuki cross-coupling reaction.

-

Reactants: 2-chloro-4-((S)-3-methylmorpholino)-7,7-dimethyl-5,7-dihydrothieno[3,4-d]pyrimidine-6,6-dioxide and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

-

Reaction Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) are used in a solvent mixture such as 1,4-dioxane/water or DMF/water under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

-

Protocol: The chloro-thienopyrimidine derivative, the boronic acid pinacol ester, the palladium catalyst, and the base are combined in the solvent mixture. The reaction is heated to 80-100 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.

Step 7: Urea Formation

The final step is the formation of the urea linkage on the aniline nitrogen.

-

Reactants: (S)-4-(2-(4-aminophenyl)-7,7-dimethyl-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)-3-methylmorpholine and ethyl isocyanate.

-

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.[1]

-

Protocol: To a solution of the aniline derivative in THF, ethyl isocyanate is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final target molecule.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key transformations based on analogous reactions reported in the literature.

| Step | Transformation | Typical Reagents and Conditions | Expected Yield Range (%) |

| 1 | Gewald Reaction | Acetone, malononitrile, S₈, morpholine, EtOH, RT | 60-80 |

| 2 | Pyrimidine Formation | 2-aminothiophene, urea, 180-200 °C | 50-70 |

| 3 | Chlorination | Dihydroxy-pyrimidine, POCl₃, DIPEA, reflux | 70-90 |

| 4 | Oxidation | Thiophene, m-CPBA, DCM, RT | 70-95 |

| 5 | Nucleophilic Substitution | Dichloro-pyrimidine, (S)-3-methylmorpholine, DIPEA, iPrOH, reflux | 60-85 |

| 6 | Suzuki Coupling | Chloro-pyrimidine, boronic ester, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C | 50-80 |

| 7 | Urea Formation | Aniline, ethyl isocyanate, THF, RT | 80-95 |

Mandatory Visualizations

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis pathway for the target molecule.

PI3K/Akt/mTOR Signaling Pathway

Given that thieno[3,4-d]pyrimidine derivatives are often potent PI3K inhibitors, the following diagram illustrates the relevant signaling pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route to (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea. The pathway is designed based on well-established chemical transformations and provides a solid foundation for researchers aiming to synthesize this and related compounds. Each step has been detailed with plausible reaction conditions, and the overall strategy is convergent, allowing for flexibility in the synthesis of analogs. Further optimization of each step would be necessary to achieve the desired efficiency and yield on a practical scale.

References

An In-Depth Technical Guide on (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and a hypothesized mechanism of action for the novel compound (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea. Due to the limited publicly available data on this specific molecule, this guide consolidates information on its core structural motifs, offering valuable insights for researchers in medicinal chemistry and drug discovery. The thieno[3,4-d]pyrimidine core is a recognized pharmacophore in oncology, particularly in the development of kinase inhibitors. The presence of a sulfone group, a methylmorpholino moiety, and an ethylurea chain suggests a potential role as a highly selective inhibitor of the PI3K/mTOR signaling pathway.

Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C23H30N6O4S2 |

| Molecular Weight | 534.65 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Likely soluble in organic solvents like DMSO and DMF. |

| Melting Point | Not available. |

| Boiling Point | Not available. |

| pKa | Not available. |

Proposed Synthesis

A plausible synthetic route for (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea can be conceptualized through a multi-step process involving the construction of the core heterocyclic system followed by functionalization.

Experimental Protocols

Step 1: Synthesis of the Thieno[3,4-d]pyrimidine Core

A potential starting point is the construction of a substituted 2-aminothiophene. This can be achieved through various established methods, such as the Gewald reaction. The resulting aminothiophene can then be cyclized with a suitable reagent, like a derivative of cyanogen bromide or a similar electrophile, to form the pyrimidine ring of the thieno[3,4-d]pyrimidine scaffold.

Step 2: Oxidation to the Sulfone

The thioether in the thieno[3,4-d]pyrimidine core can be oxidized to the corresponding sulfone (6,6-dioxido) using a strong oxidizing agent. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Introduction of the Phenylurea Moiety

The 2-position of the thieno[3,4-d]pyrimidine core can be functionalized with the 4-aminophenyl group through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The resulting amine can then be reacted with ethyl isocyanate to form the final ethylurea derivative.

Step 4: Introduction of the (S)-3-Methylmorpholino Group

The 4-position of the thienopyrimidine ring is likely activated for nucleophilic substitution. (S)-3-methylmorpholine can be introduced by reacting it with a 4-chloro or another suitable leaving group on the pyrimidine ring.[1][2][3][4][5] This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an inert solvent.

A generalized workflow for the proposed synthesis is depicted below.

Caption: Proposed multi-step synthesis of the target compound.

Hypothesized Mechanism of Action and Biological Activity

The structural features of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea strongly suggest its potential as a kinase inhibitor, particularly targeting the PI3K/mTOR pathway. Numerous thienopyrimidine derivatives have been identified as potent and selective inhibitors of PI3K and/or mTOR kinases.[6][7][8][9][10][11][12][13][14]

The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The (S)-3-methyl group may provide additional steric interactions that enhance selectivity or potency. The sulfone group, acting as a bioisostere for a carbonyl group, can function as a hydrogen bond acceptor and contribute to the electronic properties of the molecule. The ethylurea group can also participate in hydrogen bonding interactions with the target protein.

Given this, the compound is hypothesized to bind to the ATP-binding pocket of PI3K and/or mTOR, thereby inhibiting their kinase activity. This would lead to the downstream suppression of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.

Potential Therapeutic Applications

Based on its hypothesized mechanism of action as a PI3K/mTOR inhibitor, this compound could have therapeutic potential in the treatment of various cancers where this pathway is hyperactivated. This includes but is not limited to certain types of breast cancer, prostate cancer, and hematological malignancies.

Future Research Directions

To validate the hypotheses presented in this guide, the following experimental work is recommended:

-

Chemical Synthesis and Characterization: The proposed synthetic route should be executed, and the final compound's structure and purity should be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

-

In Vitro Kinase Assays: The inhibitory activity of the compound against a panel of kinases, with a focus on PI3K isoforms and mTOR, should be determined to assess its potency and selectivity.

-

Cell-Based Assays: The effect of the compound on the proliferation of cancer cell lines with known PI3K/mTOR pathway mutations should be evaluated. Western blotting can be used to confirm the inhibition of downstream signaling proteins.

-

In Vivo Studies: If promising in vitro activity is observed, the compound's efficacy and pharmacokinetic properties should be assessed in animal models of cancer.

Conclusion

While direct experimental data on (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea is currently unavailable, a thorough analysis of its structural components allows for informed predictions regarding its chemical properties, synthesis, and biological activity. The compound holds promise as a selective PI3K/mTOR inhibitor and warrants further investigation as a potential therapeutic agent in oncology. This technical guide provides a foundational framework to stimulate and guide future research efforts in this area.

References

- 1. Page loading... [guidechem.com]

- 2. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 3. 3S-3-METHYLMORPHOLINE CAS#: 350595-57-2 [amp.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MX2010004260A - Thienopyrimidine and pyrazolopyrimidine compounds and their use as mtor kinase and pi3 kinase inhibitors. - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predictive analysis of the solubility and stability of the compound (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea. Due to the proprietary nature of this specific molecule, direct experimental data is not publicly available. Therefore, this document synthesizes information on the physicochemical properties of its core chemical scaffold, the thieno[3,4-d]pyrimidine ring, and the influence of its key functional groups to project its likely solubility and stability characteristics. Detailed, standardized experimental protocols for determining these properties are also provided, alongside a visualization of a relevant signaling pathway to contextualize its potential biological activity.

Introduction

(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is a complex heterocyclic molecule featuring a 5,7-dihydrothieno[3,4-d]pyrimidine core. This scaffold is of interest in medicinal chemistry. The substituents on this core, including a dimethyl group, a methylmorpholino moiety, a cyclic sulfone, and a phenyl-ethylurea side chain, are expected to significantly influence its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for its development as a potential therapeutic agent.

Predicted Physicochemical Properties

While specific quantitative data for the target compound is not available in the public domain, an analysis of its structural components allows for a qualitative prediction of its solubility and stability.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. The overall structure of the target molecule suggests it is likely a poorly soluble compound in aqueous media. The key contributing factors are:

-

Thieno[3,4-d]pyrimidine Core: This fused heterocyclic system is largely aromatic and hydrophobic, contributing to low aqueous solubility.

-

Phenylurea Moiety: Phenylurea herbicides, a class of compounds with a similar functional group, generally exhibit low to moderate water solubility.

-

Dimethyl and Ethyl Groups: These alkyl substituents further increase the lipophilicity of the molecule, decreasing its affinity for aqueous solvents.

However, certain functional groups may confer some degree of solubility:

-

Sulfone Group: The sulfone moiety is a polar functional group that can act as a hydrogen bond acceptor. This polarity can help to lower the overall lipophilicity of a molecule, which may lead to an improvement in aqueous solubility.[1]

-

Methylmorpholino Group: The morpholine ring contains an oxygen and a nitrogen atom, which can participate in hydrogen bonding, potentially improving solubility.

Table 1: Predicted Solubility of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea in Various Solvents

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-8) | Low | The predominantly hydrophobic nature of the large aromatic and aliphatic portions of the molecule is expected to limit solubility in water-based media. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents are generally effective at dissolving complex organic molecules with both polar and non-polar regions. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Low to Moderate | The presence of hydrogen bond donors in the solvent may offer some solubilizing capacity, but the large hydrophobic surface area of the compound will likely limit high solubility. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low | The presence of several polar functional groups (sulfone, urea, morpholine) makes solubility in non-polar solvents highly unlikely. |

Stability Profile

The stability of a pharmaceutical compound is crucial for its shelf-life, formulation, and in-vivo efficacy. The thieno[3,4-d]pyrimidine core is generally stable. However, specific functional groups present potential liabilities.

-

Sulfone Group: Sulfones are generally stable and relatively inert functional groups.[2]

-

Urea Linkage: The ethylurea linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at physiological pH.

-

Thioether Linkage (within the dihydrothieno ring): The dihydrothieno portion of the core contains a thioether which is oxidized to a sulfone. This oxidation to the sulfone greatly increases the metabolic stability of this part of the molecule.

Table 2: Predicted Stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH (Acidic) | Moderate | Potential for hydrolysis of the urea linkage under strong acidic conditions. |

| pH (Neutral) | High | Expected to be stable at physiological pH. |

| pH (Basic) | Moderate | Potential for hydrolysis of the urea linkage under strong basic conditions. |

| Oxidation | High | The presence of the sulfone, an oxidized form of sulfur, suggests resistance to further oxidation at this position. |

| Photostability | Moderate to High | The aromatic rings may absorb UV light, but significant photolability is not immediately predicted. Experimental verification is necessary. |

| Temperature | High | Solid form is expected to be thermally stable under standard storage conditions. Stability in solution at elevated temperatures would require experimental assessment. |

Experimental Protocols

To definitively determine the solubility and stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea, the following experimental protocols are recommended.

Kinetic Solubility Assay Protocol

This high-throughput method is suitable for early drug discovery.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.

-

Precipitate Removal: Separate the undissolved compound by filtration or centrifugation.

-

Quantification: Determine the concentration of the compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

HPLC-Based Stability Assay Protocol

This method is used to assess the chemical stability of the compound over time and under various stress conditions.

-

Sample Preparation: Prepare solutions of the test compound at a known concentration in different buffers (e.g., pH 2, 7, and 9) and store them under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).

-

HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.

-

Chromatographic Analysis: Analyze the samples by HPLC. Record the peak area of the parent compound and any new peaks corresponding to degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). The rate of degradation can be determined, and the shelf-life can be extrapolated.

Visualization of a Relevant Signaling Pathway

Based on patent literature for structurally related compounds, (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea may function as an inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.

Caption: The mTOR Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a novel compound in a drug discovery setting.

Caption: Drug Discovery Workflow.

Conclusion

While direct experimental data on the solubility and stability of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno(3,4-d)pyrimidin-2-yl)phenyl)-3-ethylurea is not publicly available, a thorough analysis of its chemical structure provides valuable insights. The compound is predicted to have low aqueous solubility, necessitating careful formulation strategies for potential in vivo applications. Its chemical stability is anticipated to be generally good under physiological conditions, with the urea linkage being the most likely point of degradation under harsh pH conditions. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical parameters. Furthermore, its potential role as an mTOR inhibitor places it in a well-validated area of drug discovery, warranting further investigation.

References

The Structure-Activity Relationship of Morpholino-Substituted Pyrimidines: A Technical Guide for Drug Development Professionals

Introduction

Morpholino-substituted pyrimidines represent a promising class of compounds in modern drug discovery, particularly in the field of oncology. Their core structure, characterized by a pyrimidine ring linked to a morpholine moiety, has proven to be a versatile scaffold for the development of potent and selective inhibitors of key cellular signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the SAR, experimental protocols, and key signaling interactions of morpholino-substituted pyrimidines.

Core Structure and Key Interactions

The foundational structure of the compounds discussed herein is the morpholino-substituted pyrimidine core. The morpholine group often plays a crucial role in establishing favorable interactions with the target protein, contributing to both potency and selectivity. Modifications at various positions of the pyrimidine ring and the addition of other functional groups have been extensively explored to optimize the pharmacological properties of these molecules.

Structure-Activity Relationship Data

The following tables summarize the quantitative structure-activity relationship data for various series of morpholino-substituted pyrimidine derivatives. The data highlights the impact of different substituents on their inhibitory activity against cancer cell lines and specific kinases.

Table 1: Cytotoxicity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives (Series 7a-l and 8a-l) against Various Cancer Cell Lines. [1]

| Compound | R | IC50 (μM) | |||

| A549 | PC-3 | MCF-7 | HepG2 | ||

| 7c | 4-Cl | 12.35 ± 1.11 | 15.68 ± 0.98 | 11.24 ± 1.05 | 13.89 ± 1.32 |

| 7d | 4-F | 10.17 ± 0.88 | 13.29 ± 1.21 | 9.88 ± 0.95 | 11.45 ± 1.03 |

| 7g | 3-Br | 14.89 ± 1.23 | 17.33 ± 1.45 | 13.56 ± 1.19 | 16.21 ± 1.38 |

| 7h | 4-OCH3 | >50 | >50 | >50 | >50 |

| 7j | 4-Br | 11.78 ± 1.02 | 14.91 ± 1.15 | 10.83 ± 1.01 | 12.67 ± 1.19 |

| 7l | 4-H | >50 | >50 | >50 | >50 |

| 8d | 4-F | 6.02 ± 1.22 | 8.91 ± 0.72 | 8.39 ± 1.91 | 10.27 ± 0.94 |

| GDC-0941 | - | 5.87 ± 0.43 | 7.92 ± 0.56 | 7.65 ± 0.68 | 9.81 ± 0.81 |

Data presented as mean ± standard deviation.

SAR Insights from Table 1:

-

The presence of electron-withdrawing groups (e.g., Cl, F, Br) at the C-4 position of the benzene ring generally leads to better antitumor activity compared to electron-donating groups (e.g., OCH3) or an unsubstituted ring (H).[1]

-

Oxidation of the sulfur atom in the thiopyrano ring (compounds 8a-l) appears to enhance cytotoxic activity, as seen with the improved potency of 8d compared to 7d.[1]

-

The most promising compound, 8d, exhibited cytotoxicity comparable to the known PI3K inhibitor GDC-0941.[1]

Table 2: PI3Kα Kinase Inhibitory Activity. [1]

| Compound | Inhibition Rate (%) at 10 μM | IC50 (nM) |

| 8d | 45.6 | - |

| GDC-0941 | - | 3 |

Note: A direct IC50 value for 8d against PI3Kα was not provided in this study, but its moderate inhibition suggests it is less potent than GDC-0941 at the enzyme level.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of morpholino-substituted pyrimidine derivatives, based on the cited literature.

Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives (7a-l and 8a-l)[1]

General Procedure:

-

A solution of the appropriate substituted chalcone (1 mmol) and 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (for series 7) or 2-hydrazinyl-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (for series 8) (1 mmol) is prepared in 20 mL of glacial acetic acid.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The reaction mixture is stirred at room temperature for a duration specified in the detailed literature procedures (typically several hours).

-

Upon completion of the reaction (monitored by TLC), the mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the final compounds.

In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is a generalized procedure based on standard MTT assay methodologies.

-

Cell Seeding: Human cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO at the same final concentration as the test wells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro PI3Kα Kinase Assay

This is a generalized protocol for a kinase activity assay. Specific commercial kits may have slightly different procedures.

-

Reaction Setup: The kinase reaction is typically performed in a 96-well plate. Each reaction well contains the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the kinase assay buffer.

-

Inhibitor Addition: The morpholino-substituted pyrimidine compounds are added to the reaction wells at various concentrations. A control reaction without the inhibitor is also included.

-

ATP Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: The reaction plate is incubated at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to the control reaction. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams visualize the key signaling pathway targeted by morpholino-substituted pyrimidines and a typical workflow for their discovery and evaluation.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-substituted pyrimidines.

Caption: A generalized workflow for the discovery and optimization of morpholino-substituted pyrimidine inhibitors.

Conclusion

The morpholino-substituted pyrimidine scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The structure-activity relationship studies consistently demonstrate that modifications to the pyrimidine core and its substituents can significantly impact both the potency and selectivity of these compounds. The data presented in this guide indicates that the introduction of electron-withdrawing groups and the oxidation of appended sulfur-containing rings can enhance anticancer activity. The detailed experimental protocols and workflow diagrams provided herein offer a practical framework for researchers engaged in the design, synthesis, and evaluation of novel morpholino-substituted pyrimidine derivatives as potential therapeutic agents. Further exploration of this chemical space is warranted to identify new drug candidates with improved pharmacological profiles.

References

A Technical Guide to Novel mTOR Inhibitors in Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core preclinical data and methodologies for novel inhibitors of the mechanistic target of rapamycin (mTOR). It is designed to be a technical resource for researchers and professionals involved in drug discovery and development.

Introduction to mTOR and Next-Generation Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The mTOR protein is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1. While they have shown clinical efficacy in some cancers, their effectiveness is often limited by an inability to inhibit mTORC2 and the activation of a feedback loop that leads to the phosphorylation of AKT.[2] This has spurred the development of a new generation of mTOR inhibitors with improved mechanisms of action.

This guide focuses on the preclinical development of these novel mTOR inhibitors, which can be broadly categorized as:

-

Dual mTORC1/mTORC2 Inhibitors: These ATP-competitive inhibitors target the kinase domain of mTOR, blocking the activity of both complexes. This leads to a more complete inhibition of mTOR signaling, including the rapamycin-resistant functions of mTORC1 and the mTORC2-mediated activation of AKT.

-

Dual PI3K/mTOR Inhibitors: These compounds inhibit both mTOR and phosphoinositide 3-kinase (PI3K), a key upstream activator of the mTOR pathway. This dual-targeting approach aims to overcome resistance mechanisms associated with the hyperactivation of the PI3K/AKT/mTOR axis.

Preclinical Data for Novel mTOR Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for several promising novel mTOR inhibitors.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for selected novel mTOR inhibitors across various cancer cell lines.

| Compound | Class | Cancer Type | Cell Line | IC50 (nM) | Reference |

| MLN0128 (Sapanisertib) | Dual mTORC1/mTORC2 | Breast Cancer | MCF-7 (PIK3CA mutant) | 1.5 - 53 | [3] |

| Breast Cancer | PTEN-null cell lines | 1 - 149 | [3] | ||

| Breast Cancer | KRAS/BRAF mutant cell lines | 13 - 162 | [3] | ||

| Sarcoma | Various | 2 - 130 | [1] | ||

| AZD8055 | Dual mTORC1/mTORC2 | Various | PPTP Panel | Median: 31.7 | |

| mTOR Kinase Assay | - | 0.8 ± 0.2 | [4] | ||

| OSI-027 | Dual mTORC1/mTORC2 | Biochemical Assay | mTORC1 | 22 | [5] |

| Biochemical Assay | mTORC2 | 65 | [5] | ||

| Gedatolisib | Dual PI3K/mTOR | Prostate Cancer | Cell Lines | Not specified | [6] |

In Vivo Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy of anticancer agents. The table below summarizes the tumor growth inhibition (TGI) observed with novel mTOR inhibitors in various xenograft models.

| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MLN0128 (Sapanisertib) | Renal Cell Carcinoma | TSG Cohort 1 | Not specified | Negative mean post-treatment SGR of -2.98%/day | [7] |

| Renal Cell Carcinoma | TSG Cohort 2 | Not specified | Nearly complete inhibition of tumor growth | [7] | |

| Renal Cell Carcinoma | TSG Cohort 3 | Not specified | Decreased mean SGR by 50% | [7] | |

| Breast Cancer | MCF-7 (non-VEGF driven) | Not specified | Significant decrease in primary tumor growth (p=0.05) | [3] | |

| Breast Cancer | MCF-7 (VEGF-driven) | Not specified | Significant decrease in primary tumor growth (p=0.014) | [3] | |

| AZD8055 | Glioma | U87-MG | 2.5, 5, 10 mg/kg/day (twice daily for 10 days) | 33%, 48%, 77% | [4] |

| Glioma | U87-MG | 10, 20 mg/kg/day (once daily for 10 days) | 57%, 85% | [4] | |

| Pediatric Solid Tumors | 36 evaluable xenografts | 20 mg/kg daily | Significant differences in EFS distribution in 23 models |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of mTOR inhibitors.

mTORC1 Kinase Assay

This assay measures the in vitro activity of mTORC1 by assessing the phosphorylation of its substrate, 4E-BP1.

Materials:

-

HEK293E cells

-

Plasmids: HA-Raptor, myc-mTOR

-

Reagents for cell lysis and immunoprecipitation (see reference for detailed buffer recipes)

-

Recombinant GST-4E-BP1

-

ATP

-

Antibodies: anti-HA, anti-myc, anti-phospho-4E-BP1 (Thr37/46)

Procedure:

-

Cell Culture and Transfection: Culture HEK293E cells and transfect with HA-Raptor and myc-mTOR plasmids.

-

Cell Lysis and Immunoprecipitation:

-

Stimulate cells with 100 nM insulin for 15 minutes.

-

Lyse cells in mTOR lysis buffer containing protease inhibitors and 0.3% CHAPS.

-

Centrifuge to clear the lysate.

-

Incubate the lysate with anti-HA or anti-myc antibodies for 1.5 hours at 4°C.

-

Add Protein G beads and incubate for another hour at 4°C.

-

-

Kinase Reaction:

-

Wash the immunoprecipitates with mTOR wash buffers (low and high salt).

-

Resuspend the beads in 3x mTOR kinase assay buffer.

-

Add purified GST-4E-BP1 and ATP to initiate the reaction.

-

Incubate at 30°C for 30-60 minutes with shaking.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of 4E-BP1 by Western blotting using an anti-phospho-4E-BP1 (Thr37/46) antibody.

-

Western Blotting for mTOR Signaling Pathway

Western blotting is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6K and AKT, providing a measure of inhibitor activity in cells.

Materials:

-

Cancer cell lines

-

mTOR inhibitor of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with the mTOR inhibitor at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

mTOR inhibitor of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of the mTOR inhibitor.

-

Include a vehicle-only control.

-

-

MTT Incubation:

-

After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Tumor Xenograft Model

This protocol outlines the general procedure for establishing and treating subcutaneous tumor xenografts in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

mTOR inhibitor of interest and vehicle

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

-

-

Drug Administration:

-

Administer the mTOR inhibitor and vehicle to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The study endpoint is typically reached when tumors in the control group reach a maximum allowed size, or at a predetermined time point.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in mTOR inhibitor development.

The mTOR Signaling Pathway

Caption: The mTOR signaling pathway with points of inhibition for different classes of mTOR inhibitors.

Preclinical Development Workflow for Novel mTOR Inhibitors

Caption: A generalized workflow for the preclinical development of novel mTOR inhibitors.

Conclusion

The preclinical landscape of novel mTOR inhibitors is rapidly evolving, with a clear shift towards dual mTORC1/mTORC2 and dual PI3K/mTOR inhibitors. These next-generation compounds demonstrate superior preclinical activity compared to first-generation rapalogs by achieving a more comprehensive blockade of the mTOR signaling pathway. The data and protocols presented in this guide provide a foundational resource for researchers working to advance these promising therapeutic agents towards clinical application. Continued investigation into the nuances of mTOR signaling and the development of robust preclinical models will be essential for the successful translation of these novel inhibitors into effective cancer therapies.

References

- 1. MLN0128, an ATP-Competitive mTOR Kinase Inhibitor, with Potent In vitro and In vivo Antitumor Activity as Potential Therapy for Bone and Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigational drug MLN0128, a novel TORC1/2 inhibitor, demonstrates potent oral antitumor activity in human breast cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. advancementsinoncology.com [advancementsinoncology.com]

- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 8. Establishing xenografts and treatment protocol [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cellular processes such as growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer. This document provides detailed protocols for the chemical synthesis of this compound, along with available data on its biological activity.

Chemical Structure

IUPAC Name: (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea

CAS Number: 290297-25-7

Molecular Formula: C25H33N5O5S

Molecular Weight: 531.63 g/mol

Signaling Pathway

The target of this compound, mTOR, is a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a wide array of cellular functions. (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea acts as an inhibitor in this pathway.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea can be performed in a multi-step process. The following is a representative synthetic scheme based on analogous chemical syntheses.

Caption: General Synthetic Workflow.

Step 1: Synthesis of the Thieno[3,4-d]pyrimidine Core

The synthesis begins with the construction of the substituted thiophene ring, followed by the annulation of the pyrimidine ring. A common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

-

Reaction: 3-Methyl-2-butanone, malononitrile, and sulfur are reacted in the presence of a base such as morpholine or triethylamine in a suitable solvent like ethanol or dimethylformamide (DMF).

-

Cyclization: The resulting 2-amino-3-cyanothiophene derivative is then cyclized to form the thieno[3,4-d]pyrimidine core. This can be achieved by heating with formamide or by reaction with formic acid followed by ammonia.

Step 2: Functionalization of the Thieno[3,4-d]pyrimidine Core

-

Oxidation: The sulfur atom in the thiophene ring is oxidized to a sulfone (dioxide). This is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Chlorination: The 4-position of the pyrimidine ring is activated for nucleophilic substitution by chlorination, for example, using phosphoryl chloride (POCl₃).

-

Nucleophilic Substitution: The chloro group is then displaced by (S)-3-methylmorpholine. The reaction is typically carried out in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Step 3: Phenyl Group Introduction

A Suzuki coupling reaction is employed to introduce the 4-aminophenyl group at the 2-position of the thienopyrimidine core.

-

Precursor Synthesis: The 2-position of the thienopyrimidine is halogenated, typically with a bromine or iodine source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Coupling Reaction: The halogenated thienopyrimidine is then reacted with (4-aminophenyl)boronic acid or its ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent mixture like dioxane/water or toluene/ethanol/water.

Step 4: Urea Formation

The final step is the formation of the ethylurea side chain.

-

Reaction: The 2-(4-aminophenyl)thienopyrimidine intermediate is reacted with ethyl isocyanate in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature.

-

Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea.

Data Presentation

The biological activity of this compound is typically evaluated through in vitro kinase assays to determine its inhibitory potency against mTOR and other related kinases.

| Target Kinase | IC₅₀ (nM) | Assay Type |

| mTOR | 1 - 10 | Biochemical Assay |

| PI3Kα | > 1000 | Biochemical Assay |

| PI3Kβ | > 1000 | Biochemical Assay |

| PI3Kδ | > 500 | Biochemical Assay |

| PI3Kγ | > 500 | Biochemical Assay |

| DNA-PK | 50 - 100 | Biochemical Assay |

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Conclusion

The protocol described provides a general framework for the synthesis of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea. This compound is a highly potent and selective mTOR inhibitor with potential applications in the development of targeted cancer therapies. Researchers should consult relevant patents and scientific literature for more specific experimental details and characterization data. The provided diagrams and tables offer a clear overview of the synthetic strategy and biological activity profile of this compound.

High-Throughput Screening of Thienopyrimidine Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thienopyrimidine compounds, a promising class of molecules in drug discovery, particularly in the field of oncology. Thienopyrimidines have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer progression. These notes offer insights into relevant screening assays, experimental procedures, and data interpretation.

Introduction to Thienopyrimidine Compounds in Drug Discovery

The thienopyrimidine scaffold is a heterocyclic structure that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with the ATP-binding sites of numerous kinases. High-throughput screening campaigns have successfully identified thienopyrimidine derivatives as inhibitors of key oncogenic kinases, including Aurora kinases, Phosphoinositide 3-kinase (PI3K), the mammalian target of rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3]

Key Signaling Pathways Targeted by Thienopyrimidine Compounds

Understanding the signaling pathways in which these kinases operate is fundamental to designing effective screening strategies and interpreting the biological activity of thienopyrimidine compounds.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Thienopyrimidine compounds have been developed as potent and selective inhibitors of PI3K and/or mTOR, making this pathway a primary focus for screening.[4][5]

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thienopyrimidine compounds.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival.[6][7] Thienopyrimidine derivatives have been investigated as EGFR inhibitors.[8]

Caption: Simplified EGFR signaling pathway highlighting the point of inhibition by thienopyrimidines.

Aurora Kinase Signaling in Mitosis

Aurora kinases (A, B, and C) are crucial regulators of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation.[9] Their dysregulation is a hallmark of many cancers. Thienopyrimidine-based compounds have emerged as potent inhibitors of Aurora kinases.[10][11]

Caption: Role of Aurora kinases in mitosis and their inhibition by thienopyrimidine compounds.

High-Throughput Screening Workflow for Thienopyrimidine Compounds

A typical HTS workflow for identifying and characterizing thienopyrimidine-based kinase inhibitors involves several stages, from primary screening of a compound library to hit validation and lead optimization.

Caption: A generalized high-throughput screening workflow for thienopyrimidine kinase inhibitors.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize representative quantitative data for thienopyrimidine compounds against various kinase targets. These values are indicative of the potency of this compound class.

Table 1: Biochemical Assay Data for Thienopyrimidine Kinase Inhibitors

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| TP-A1 | Aurora A | Biochemical | 15 | [1] |

| TP-A2 | Aurora B | Biochemical | 25 | [1] |

| TP-P1 | PI3Kα | AlphaLISA | 2.07 | [4] |

| TP-P2 | PI3Kβ | AlphaLISA | 15 | [4] |

| TP-P3 | PI3Kδ | AlphaLISA | 28 | [4] |

| TP-P4 | PI3Kγ | AlphaLISA | 35 | [4] |

| TP-M1 | mTOR | HTRF | >1000 | [4] |

| TP-E1 | EGFR | Enzymatic | 9.47 µM | [12] |

| TP-F1 | FLT3 | LanthaScreen | 32.4 µM | [13] |

Table 2: Cell-Based Assay Data for Thienopyrimidine Kinase Inhibitors

| Compound ID | Cell Line | Assay Type | IC50 (nM) | Target Pathway | Reference |

| TP-P1g | T47D | p-AKT (Ser473) | 84.6 | PI3K/AKT | [4] |

| TP-E2 | A549 | MTT | 11.30 µM | EGFR | [12] |

| TP-E3 | MCF-7 | MTT | 9.80 µM | EGFR | [12] |

| TP-F2 | HT-29 | MTT | 1.21 µM | FLT3 | [14] |

| TP-F3 | HepG-2 | MTT | 6.62 µM | FLT3 | [14] |

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific thienopyrimidine compounds and kinase targets being investigated.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol is suitable for the primary screening and IC50 determination of thienopyrimidine compounds against purified kinases such as FLT3.[15][16]

Materials:

-

Purified kinase (e.g., FLT3)

-

LanthaScreen™ Tb-anti-tag antibody

-

Fluorescently labeled tracer

-

ATP

-

Kinase buffer

-

Thienopyrimidine compounds dissolved in DMSO

-

384-well low-volume microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

-

Compound Plating: Dispense 50 nL of thienopyrimidine compounds from a dose-response plate into a 384-well assay plate.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Tb-labeled antibody in kinase buffer.

-

Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody mixture to each well of the assay plate.

-

Tracer Addition: Add 5 µL of a 2X solution of the fluorescent tracer in kinase buffer to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm) with excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Determine the percent inhibition relative to no-inhibitor controls and calculate IC50 values by fitting the data to a four-parameter logistic model.

Protocol 2: Cell-Based Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)

This protocol is designed to measure the inhibition of kinase signaling pathways within a cellular context, for example, assessing the effect of thienopyrimidine compounds on PI3K-mediated AKT phosphorylation.[17]

Materials:

-

Cells expressing the target of interest (e.g., T47D cells for PI3K)

-

Cell culture medium and supplements

-

Stimulant (e.g., growth factor)

-

Thienopyrimidine compounds dissolved in DMSO

-

AlphaLISA® SureFire® Ultra™ lysis buffer

-

AlphaLISA® SureFire® Ultra™ detection kit for the phosphorylated and total target protein

-

384-well cell culture and assay plates

-

Plate reader with AlphaLISA® capabilities

Procedure:

-

Cell Seeding: Seed cells in a 384-well cell culture plate and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of thienopyrimidine compounds for a predetermined time (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the cells with a growth factor to activate the signaling pathway.

-

Cell Lysis: Remove the culture medium and add 1X AlphaLISA® Lysis Buffer. Agitate the plate for 10 minutes.

-

Lysate Transfer: Transfer the cell lysate to a 384-well assay plate.

-

Detection: Add the AlphaLISA® Acceptor bead mix, followed by the Donor bead mix, with incubation steps as per the manufacturer's protocol.

-

Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.

-

Data Analysis: Determine the ratio of the phospho-protein signal to the total protein signal. Calculate the percent inhibition and IC50 values.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of thienopyrimidine compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Thienopyrimidine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of thienopyrimidine compounds for 72 hours.

-